molecular formula C9H17NO2 B074072 Ethyl N-cyclohexylcarbamate CAS No. 1541-19-1

Ethyl N-cyclohexylcarbamate

Cat. No. B074072
CAS RN: 1541-19-1
M. Wt: 171.24 g/mol
InChI Key: ZAVUHLXZFYNAMG-UHFFFAOYSA-N
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Description

Ethyl N-cyclohexylcarbamate is a compound with the molecular formula C9H17NO2 . It is also known by other names such as Ethyl cyclohexanecarbamate and Ethyl N-cyclohexylurethane . The molecular weight of this compound is 171.24 g/mol .


Synthesis Analysis

While specific synthesis methods for Ethyl N-cyclohexylcarbamate were not found, carbamates in general can be synthesized through various methods. One common method is the reaction of alcohols with isocyanates . Another method involves the reaction of urea with ethanol .


Molecular Structure Analysis

The IUPAC name for Ethyl N-cyclohexylcarbamate is ethyl N-cyclohexylcarbamate . The InChI representation is InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) . The Canonical SMILES representation is CCOC(=O)NC1CCCCC1 .


Chemical Reactions Analysis

Carbamates, including Ethyl N-cyclohexylcarbamate, can be formed from the reaction of urea with ethanol . The exact chemical reactions involving Ethyl N-cyclohexylcarbamate are not specified in the search results.


Physical And Chemical Properties Analysis

Ethyl N-cyclohexylcarbamate has a molecular weight of 171.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 171.125928785 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Fermented Beverage Safety

Ethyl carbamate (EC), a compound related to Ethyl N-cyclohexylcarbamate, is a natural by-product in the production of fermented food and alcoholic beverages . It is carcinogenic and genotoxic, posing a significant food safety concern . Research has been conducted on the degradation of EC in fermented beverages, which could potentially involve Ethyl N-cyclohexylcarbamate .

Flavor Enhancement

In the food industry, esters are renowned for their contribution to the flavor of different fermented foods . Ethyl butanoate, an ester, is well known for its value as a flavor chemical in food industries . It’s possible that Ethyl N-cyclohexylcarbamate could have similar applications, although specific research would be needed to confirm this.

Chemical Research

Ethyl N-cyclohexylcarbamate could be used in chemical research, particularly in the study of carbamates and their properties . Carbamates are used in a wide range of applications, from pesticides to pharmaceuticals, and studying different carbamates can help improve these applications.

Polymer Science

Carbamates, including Ethyl N-cyclohexylcarbamate, could potentially be used in polymer science . They could act as building blocks for more complex polymers, or be used to modify the properties of existing polymers.

Medical Research

While there is currently no direct evidence of Ethyl N-cyclohexylcarbamate being used in medical research, related compounds have shown promise. For example, dithiocarbamate ligands and complexes have been used as enzyme inhibitors and treatments for HIV and other diseases .

Mechanism of Action

While the specific mechanism of action for Ethyl N-cyclohexylcarbamate is not provided, carbamates in general are known to cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . Unlike organophosphates, carbamates bind to acetylcholinesterase reversibly .

properties

IUPAC Name

ethyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVUHLXZFYNAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165532
Record name Carbamic acid, cyclohexyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-cyclohexylcarbamate

CAS RN

1541-19-1
Record name Carbamic acid, N-cyclohexyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1541-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, cyclohexyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, cyclohexyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Ethyl N-cyclohexylcarbamate formed?

A1: The research paper describes the synthesis of Ethyl N-cyclohexylcarbamate through the reaction of cyclohexane with ethylazidoformate. This reaction occurs at the boiling point of the reaction mixture (80-82°C) in an inert atmosphere and results in a 57% yield of Ethyl N-cyclohexylcarbamate [].

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